Benzene-1,3,5-tricarboxylic acid;pentahydrate
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Overview
Description
Benzene-1,3,5-tricarboxylic acid;pentahydrate, also known as trimesic acid, is an organic compound with the formula C₆H₃(CO₂H)₃. It is one of the three isomers of benzenetricarboxylic acid. This compound is a colorless solid and has some commercial value as a precursor to certain plasticizers . It crystallizes from water to form a hydrogen-bonded hydrated network with wide unidimensional empty channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-tricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using potassium permanganate (KMnO₄) in an alkaline medium . The reaction conditions typically include heating the mixture to around 100°C and maintaining it for several hours to ensure complete oxidation.
Industrial Production Methods
In industrial settings, benzene-1,3,5-tricarboxylic acid is produced by the catalytic oxidation of mesitylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,3,5-tricarboxylate salts.
Reduction: It can be reduced to form benzene-1,3,5-tricarboxylic acid derivatives.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include benzene-1,3,5-tricarboxylate salts, reduced derivatives such as benzene-1,3,5-tricarboxylic acid esters, and substituted derivatives with different functional groups .
Scientific Research Applications
Benzene-1,3,5-tricarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzene-1,3,5-tricarboxylic acid involves its ability to form hydrogen-bonded networks and interact with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, influencing their structure and function . The molecular pathways involved include hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxylic acid is unique due to its symmetrical structure and the presence of three carboxyl groups. Similar compounds include:
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Differing in the positions of the carboxyl groups, it has distinct chemical properties and applications.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): Another isomer with different reactivity and uses.
Benzene-1,3,5-tricarboxylic acid stands out due to its ability to form stable hydrogen-bonded networks and its versatility in various chemical reactions .
Properties
CAS No. |
64080-70-2 |
---|---|
Molecular Formula |
C54H46O41 |
Molecular Weight |
1350.9 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/6C9H6O6.5H2O/c6*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);5*1H2 |
InChI Key |
IKEBUCUDUOKATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O.O |
Origin of Product |
United States |
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